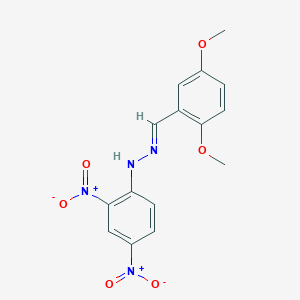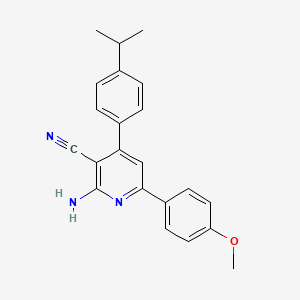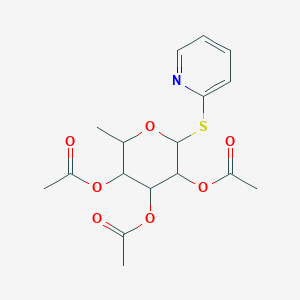
(1E)-1-(2,5-dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound features both methoxy and nitro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. In this case, the reaction would involve 2,5-dimethoxybenzaldehyde and 2,4-dinitrophenylhydrazine under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing catalysts or solvents that enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can be used as a reagent in organic synthesis, particularly in the formation of hydrazones, which are useful intermediates in the synthesis of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, hydrazones have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of methoxy and nitro groups may enhance these activities by influencing the compound’s ability to interact with biological targets.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic and structural properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE would depend on its specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and nitro groups can influence the compound’s electronic distribution, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)HYDRAZINE: Similar structure but with fewer nitro groups.
(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DICHLOROPHENYL)HYDRAZINE: Similar structure but with chloro substituents instead of nitro groups.
Properties
Molecular Formula |
C15H14N4O6 |
|---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O6/c1-24-12-4-6-15(25-2)10(7-12)9-16-17-13-5-3-11(18(20)21)8-14(13)19(22)23/h3-9,17H,1-2H3/b16-9+ |
InChI Key |
NIRXTWRZXFJKSI-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)

![N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B15017572.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15017583.png)
![N-(3-bromophenyl)-5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15017584.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B15017599.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017602.png)
![N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide](/img/structure/B15017613.png)
![2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15017633.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15017639.png)
![(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B15017641.png)
